4-{Imidazo[1,2-a]pyridin-2-yl}pyridine
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Overview
Description
2-pyridin-4-ylimidazo[1,2-a]pyridine is a heterocyclic compound that belongs to the class of imidazo[1,2-a]pyridines. These compounds are known for their valuable applications in organic synthesis and pharmaceutical chemistry . The structure of 2-pyridin-4-ylimidazo[1,2-a]pyridine consists of a fused bicyclic system, which includes an imidazole ring fused to a pyridine ring.
Preparation Methods
The synthesis of 2-pyridin-4-ylimidazo[1,2-a]pyridine can be achieved through various synthetic routes. Common methods include condensation reactions, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions . These methods often involve the use of transition metal catalysts, metal-free oxidation, and photocatalysis strategies . Industrial production methods typically focus on optimizing these reactions for large-scale synthesis, ensuring high yield and purity.
Chemical Reactions Analysis
2-pyridin-4-ylimidazo[1,2-a]pyridine undergoes various types of chemical reactions, including:
Oxidation: This reaction can be facilitated by metal-free oxidation or transition metal catalysis.
Reduction: Commonly involves the use of reducing agents such as sodium borohydride.
Substitution: This includes nucleophilic and electrophilic substitution reactions, often using reagents like halogens or alkylating agents.
Functionalization: Radical reactions are employed for the direct functionalization of the imidazo[1,2-a]pyridine scaffold.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidative coupling can lead to the formation of various substituted imidazo[1,2-a]pyridine derivatives .
Scientific Research Applications
2-pyridin-4-ylimidazo[1,2-a]pyridine has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the construction of complex molecules.
Biology: Investigated for its potential as a bioactive molecule with various biological activities.
Medicine: Explored for its potential therapeutic applications, including as an anti-cancer agent.
Industry: Utilized in material science for the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 2-pyridin-4-ylimidazo[1,2-a]pyridine involves its interaction with specific molecular targets and pathways. For instance, it can act at the G1-S transition to promote the E2F transcriptional program and the initiation of DNA synthesis . It also modulates G2 progression by controlling the activation of cyclin B/CDK1 through phosphorylation .
Comparison with Similar Compounds
2-pyridin-4-ylimidazo[1,2-a]pyridine can be compared with other similar compounds, such as:
- Imidazo[1,5-a]pyridines
- Imidazo[4,5-b]pyridines
- Imidazo[4,5-c]pyridines
These compounds share a similar fused bicyclic structure but differ in the position of the nitrogen atoms within the rings. The unique positioning of the nitrogen atoms in 2-pyridin-4-ylimidazo[1,2-a]pyridine contributes to its distinct chemical and biological properties .
Properties
IUPAC Name |
2-pyridin-4-ylimidazo[1,2-a]pyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9N3/c1-2-8-15-9-11(14-12(15)3-1)10-4-6-13-7-5-10/h1-9H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YMAQZMLXLAUMKQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC(=CN2C=C1)C3=CC=NC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9N3 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.22 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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